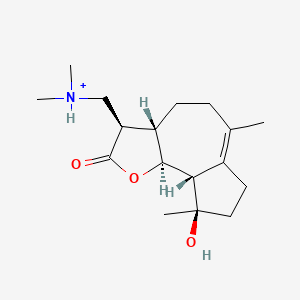

Dimethylaminomicheliolide

Descripción

Contextualization within Sesquiterpene Lactone Research

Dimethylaminomicheliolide belongs to the broad class of chemical compounds known as sesquiterpene lactones (SLs). frontiersin.org SLs are a diverse group of over 5,000 known plant-derived metabolites, predominantly found in the Asteraceae (sunflower) family of plants. frontiersin.org For centuries, plants containing these compounds have been used in traditional medicine to treat a variety of ailments, including fever, headaches, and inflammatory conditions. frontiersin.orgnih.gov

The biological activity of many sesquiterpene lactones is attributed to their chemical structure, particularly the presence of an α-methylene-γ-lactone group. oaepublish.com This functional group can react with biological molecules, which is a key aspect of their mechanism of action. frontiersin.org In modern scientific research, sesquiterpene lactones are investigated for a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. frontiersin.orgnih.gov

Derivation from Micheliolide (B1676576) and Parthenolide (B1678480)

This compound (DMAMCL) is not a naturally occurring compound; it is a semi-synthetic derivative created in a laboratory setting. google.complos.org Its development originates from parthenolide (PTL), a natural sesquiterpene lactone extracted from the plant Tanacetum parthenium, commonly known as feverfew. frontiersin.orgnih.govnih.gov Parthenolide itself has been extensively studied for its anti-inflammatory and anticancer effects. frontiersin.orgnih.gov

However, parthenolide has limitations, including poor stability in both acidic and basic conditions and low solubility, which hinder its development as a therapeutic agent. frontiersin.orgnih.govnih.gov To address these issues, researchers synthesized micheliolide (MCL), a structurally related guaianolide sesquiterpene lactone that is also found naturally in plants like Michelia compressa and can be synthesized from parthenolide. frontiersin.orgnih.govfrontiersin.org MCL demonstrates biological activities similar to PTL but possesses greater stability. nih.govfrontiersin.org

This compound was then developed from micheliolide. oaepublish.comresearchgate.net It is specifically a Michael adduct of micheliolide, synthesized through a Michael addition reaction. oaepublish.complos.org This chemical modification results in a prodrug form, meaning that DMAMCL is designed to convert into its active metabolite, micheliolide, under physiological conditions within the body. nih.govplos.orgnih.gov

| Compound | Origin | Key Characteristic |

|---|---|---|

| Parthenolide (PTL) | Natural (from Tanacetum parthenium) | Biologically active but unstable and has low solubility. frontiersin.orgnih.gov |

| Micheliolide (MCL) | Natural or Synthesized from PTL | More stable than PTL with similar biological activity. nih.govfrontiersin.org |

| This compound (DMAMCL) | Synthetic (from MCL) | A stable, water-soluble prodrug that converts to MCL. oaepublish.comaging-us.comresearchgate.net |

Rationale for this compound Development in Medicinal Chemistry

The primary motivation for the development of this compound in medicinal chemistry was to overcome the significant limitations of its natural precursor, parthenolide. nih.govnih.gov While parthenolide showed promising biological activity, its poor physicochemical properties, such as low water solubility and instability, made it a challenging candidate for clinical development. frontiersin.orgresearchgate.netresearchgate.net These characteristics can lead to poor absorption, low bioavailability, and an inconsistent therapeutic effect.

Medicinal chemistry aims to optimize the properties of lead compounds to make them more suitable as drugs. uniroma1.itlabome.com The synthesis of micheliolide was the first step in this optimization process, yielding a more stable molecule. frontiersin.orgnih.gov The subsequent creation of this compound as a prodrug of micheliolide represented a further, more refined strategic improvement. nih.govresearchgate.net

The key advantages sought through the development of DMAMCL include:

Enhanced Stability: DMAMCL is designed to be more stable than both parthenolide and micheliolide, particularly in different pH environments, which is crucial for a drug's journey through the body. oaepublish.comresearchgate.net

Improved Solubility: As a water-soluble compound, DMAMCL is easier to formulate and administer, and it is expected to have better absorption and distribution characteristics compared to its less soluble precursors. aging-us.com

Sustained Release: Functioning as a prodrug, DMAMCL can slowly release its active form, micheliolide, in the plasma. plos.orgaging-us.com This can lead to more stable and prolonged therapeutic concentrations in the bloodstream, potentially improving efficacy and reducing the frequency of administration.

This strategic chemical modification is a classic example of a medicinal chemistry approach to enhance the "drug-like" properties of a promising natural product, thereby improving its potential for clinical application. nih.govmdpi.com The development of DMAMCL has led to a compound with enhanced stability and anticancer activity that has been investigated in clinical trials for conditions such as glioblastoma. oaepublish.comnih.govaging-us.com

| Limitation of Precursor (Parthenolide) | Solution Provided by DMAMCL | Medicinal Chemistry Goal |

|---|---|---|

| Chemical Instability nih.govnih.gov | Increased molecular stability. oaepublish.com | Ensure the compound remains intact until it reaches its target. |

| Low Water Solubility nih.govnih.gov | Water-soluble formulation. aging-us.com | Improve absorption and bioavailability. |

| Poor Pharmacokinetics | Acts as a prodrug for sustained release of MCL. plos.orgaging-us.com | Maintain effective drug levels over a longer period. |

Structure

3D Structure

Propiedades

Número CAS |

1403357-81-2 |

|---|---|

Fórmula molecular |

C17H28NO3+ |

Peso molecular |

294.4 g/mol |

Nombre IUPAC |

[(3R,3aS,9R,9aS,9bS)-9-hydroxy-6,9-dimethyl-2-oxo-3,3a,4,5,7,8,9a,9b-octahydroazuleno[4,5-b]furan-3-yl]methyl-dimethylazanium |

InChI |

InChI=1S/C17H27NO3/c1-10-5-6-12-13(9-18(3)4)16(19)21-15(12)14-11(10)7-8-17(14,2)20/h12-15,20H,5-9H2,1-4H3/p+1/t12-,13-,14-,15-,17+/m0/s1 |

Clave InChI |

ZPBIJIIQXPRJSS-WNZSCWOMSA-O |

SMILES isomérico |

CC1=C2CC[C@@]([C@@H]2[C@@H]3[C@@H](CC1)[C@@H](C(=O)O3)C[NH+](C)C)(C)O |

SMILES canónico |

CC1=C2CCC(C2C3C(CC1)C(C(=O)O3)C[NH+](C)C)(C)O |

Origen del producto |

United States |

Preclinical Synthesis and Chemical Biology of Dimethylaminomicheliolide

Synthetic Pathways to Dimethylaminomicheliolide (Michael Adduct Formation)

The primary synthetic route to this compound (DMAMCL) is a well-established organic reaction known as the Michael addition. nih.gov This reaction is a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. organicchemistrytutor.comnumberanalytics.comnumberanalytics.com

In the synthesis of DMAMCL, the starting material is Micheliolide (B1676576) (MCL). MCL itself can be either isolated from natural sources like Michelia compressa and Michelia champaca or synthesized from another sesquiterpene lactone, Parthenolide (B1678480) (PTL). frontiersin.orgnih.gov MCL contains a key reactive feature: an α-methylene-γ-lactone group. This group serves as the "Michael acceptor" in the reaction. nih.gov

The synthesis proceeds by reacting MCL with dimethylamine (B145610), which acts as the "Michael donor" or nucleophile. nih.gov The nucleophilic dimethylamine attacks the β-carbon of the α,β-unsaturated lactone in MCL. organicchemistrytutor.com This process leads to the formation of a new carbon-nitrogen bond, yielding the this compound adduct. nih.gov The reaction is typically straightforward, resulting in DMAMCL, which can be obtained as a white powder. nih.gov For research purposes, it is often converted into a more stable and soluble salt, such as the fumarate (B1241708) salt (DMAMCL•C₄H₄O₄), also known as ACT001. nih.govresearchgate.netresearchgate.net

| Reaction Summary: Synthesis of this compound | |

| Reactant 1 (Michael Acceptor) | Micheliolide (MCL) |

| Reactant 2 (Michael Donor) | Dimethylamine |

| Product | This compound (DMAMCL) |

| Reaction Type | Michael Addition (Conjugate 1,4-Addition) |

Prodrug Characteristics and Active Metabolite Formation (Micheliolide)

This compound is designed and functions as a prodrug. frontiersin.orgdrugbank.comresearchgate.net A prodrug is an inactive or less active compound that is metabolized into its active form within the body. The primary purpose of developing DMAMCL was to overcome the inherent limitations of its precursors, namely Parthenolide (PTL) and Micheliolide (MCL). frontiersin.org PTL is known for its instability under both acidic and basic conditions. nih.gov While MCL is approximately seven times more stable than PTL in mouse plasma, with a half-life of 2.64 hours compared to PTL's 0.36 hours, it still exhibits instability at room temperature. frontiersin.orgnih.gov

DMAMCL addresses these stability issues. nih.gov The modification of the α-methylene-γ-lactone group via the Michael addition results in a more stable molecule. Under physiological conditions, such as in plasma, DMAMCL undergoes a slow and sustained conversion back to its active metabolite, MCL. nih.govnih.gov This controlled release is a key feature of its prodrug profile, with studies indicating that DMAMCL can continuously release MCL into the plasma over a period of up to 8 hours. frontiersin.orgnih.gov

The biological activity of DMAMCL is therefore attributable to the released MCL. nih.govacs.org Once regenerated, MCL can interact with biological targets. Its mechanism often involves the α-methylene-γ-lactone group, which can react with nucleophilic residues in proteins, such as the thiol group of cysteine, forming covalent bonds and modulating protein function. nih.gov This targeted interaction is central to its biological effects. Pharmacokinetic studies have confirmed that DMAMCL is consistently metabolized to MCL in vivo, validating its role as an effective delivery system for the active compound. nih.gov

| Compound Properties and Prodrug Profile | |

| Parent Compound | Parthenolide (PTL) |

| Intermediate Compound | Micheliolide (MCL) |

| Prodrug | This compound (DMAMCL) |

| Active Metabolite | Micheliolide (MCL) caymanchem.com |

| Conversion Mechanism | In vivo metabolism under physiological conditions researchgate.net |

| Advantage of Prodrug | Increased stability and sustained release of MCL frontiersin.orgnih.gov |

| Chemical Compound Information | |

| Compound Name | This compound (DMAMCL) |

| Synonyms | ACT001 caymanchem.com |

| Chemical Formula | C₁₇H₂₇NO₃ caymanchem.com |

| Molecular Weight | 293.4 g/mol caymanchem.com |

| Classification | Prodrug, Sesquiterpene drugbank.com |

Mechanistic Elucidation of Biological Activities of Dimethylaminomicheliolide

Modulation of Key Metabolic Pathways

A hallmark of many cancer cells is the alteration of metabolic pathways to support rapid proliferation. DMAMCL has been shown to directly intervene in these reprogrammed metabolic circuits.

Pyruvate (B1213749) Kinase M2 (PKM2) Activation and Tetramerization

Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that is often overexpressed in cancer cells. nih.govoup.com Unlike its constitutively active isoform, PKM1, PKM2 can exist in a highly active tetrameric form or a less active dimeric/monomeric form. nih.govacs.org The less active state allows glycolytic intermediates to be shunted into biosynthetic pathways, thereby supporting cancer cell growth.

DMAMCL, through its active metabolite micheliolide (B1676576) (MCL), acts as a potent activator of PKM2. nih.govnih.gov MCL selectively and covalently binds to the cysteine 424 (C424) residue of monomeric PKM2. nih.govacs.orgnih.gov This binding event induces a conformational change that promotes the formation of the stable, highly active tetrameric form of the enzyme. nih.govacs.orgnih.gov This irreversible activation of PKM2 redirects the glycolytic flux towards pyruvate and subsequent ATP production, thereby counteracting the metabolic phenotype of cancer cells. nih.gov

Impact on Aerobic Glycolysis and Associated Metabolites

The activation of PKM2 by DMAMCL has profound effects on aerobic glycolysis, a phenomenon characterized by high glucose uptake and lactate (B86563) production even in the presence of oxygen. frontiersin.orgsigmaaldrich.com By promoting the tetrameric, active state of PKM2, DMAMCL enhances the conversion of phosphoenolpyruvate (B93156) to pyruvate, thus rewiring aerobic glycolysis. frontiersin.orgnih.gov

This metabolic reprogramming leads to a significant decrease in the intracellular levels of key metabolites associated with cancer cell proliferation. frontiersin.orgresearchgate.net Non-targeting metabolomics analyses have revealed that treatment with DMAMCL results in a reduction of:

Lactate: A primary byproduct of aerobic glycolysis, its reduction signifies a shift away from this metabolic pathway. frontiersin.orgresearchgate.net

Glucose-6-Phosphate: As the first intermediate in glycolysis, its decrease suggests a modulation of glucose uptake and utilization. frontiersin.orgresearchgate.net

Sedoheptulose-7-Phosphate: A critical intermediate in the pentose (B10789219) phosphate (B84403) pathway, which is essential for nucleotide biosynthesis. frontiersin.orgresearchgate.net

Glycerol-3-Phosphate: Involved in lipid biosynthesis and cellular signaling. frontiersin.org

The table below summarizes the observed changes in key metabolites following DMAMCL treatment.

| Metabolite | Pathway Involvement | Effect of DMAMCL Treatment |

| Lactate | Aerobic Glycolysis | Decreased frontiersin.orgresearchgate.net |

| Glucose-6-Phosphate | Glycolysis | Decreased frontiersin.orgresearchgate.net |

| Sedoheptulose-7-Phosphate | Pentose Phosphate Pathway | Decreased frontiersin.orgresearchgate.net |

| Glycerol-3-Phosphate | Glycolysis/Lipid Synthesis | Decreased frontiersin.org |

Regulation of Cellular Signaling Pathways

In addition to its metabolic effects, DMAMCL exerts significant control over several critical cellular signaling pathways that are often dysregulated in disease states.

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition (Alkylation of p65 Cysteine-38)

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. frontiersin.orgnih.gov In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and resistance to therapy. nih.govresearchgate.net

DMAMCL, through its active form MCL, has been shown to be a potent inhibitor of NF-κB activation. frontiersin.orgresearchgate.net The mechanism of inhibition involves the direct alkylation of the cysteine-38 residue within the p65 subunit of the NF-κB complex. frontiersin.orgresearchgate.netnih.gov This covalent modification prevents the p65 subunit from binding to DNA, thereby blocking the transcription of NF-κB target genes. frontiersin.orgnih.gov This inhibitory action is a key component of the anti-inflammatory and anti-cancer effects of the compound.

Phosphoinositide 3-Kinase/Akt (PI3K/Akt) Signaling Pathway Modulation

The Phosphoinositide 3-Kinase/Akt (PI3K/Akt) signaling pathway is a crucial intracellular cascade that governs cell survival, growth, and proliferation. genome.jpcusabio.comnih.gov Aberrant activation of this pathway is a common feature in many human cancers.

Research indicates that DMAMCL can suppress the PI3K/Akt signaling pathway. researchgate.net Studies in human glioma cells have demonstrated that DMAMCL treatment leads to a dose-dependent decrease in the phosphorylation of Akt, a key downstream effector of PI3K. researchgate.net By inhibiting the Akt/mTOR signaling cascade, DMAMCL can impede tumor cell growth and survival.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a complex signaling network that regulates a wide array of cellular processes, including proliferation, differentiation, and stress responses. The role of this pathway in cancer is context-dependent, as it can either promote or suppress tumor growth.

Interestingly, in contrast to its inhibitory effects on the NF-κB and PI3K/Akt pathways, DMAMCL has been shown to activate the MAPK signaling pathway. frontiersin.orgresearchgate.net Specifically, treatment with DMAMCL promotes the phosphorylation of JNK and p38, two key kinases within the MAPK cascade. researchgate.net This activation of the MAPK pathway has been linked to the induction of cell death mechanisms such as autophagy and apoptosis in cancer cells. researchgate.net

Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) Pathway Suppression

Adipocyte Enhancer Binding Protein 1 (AEBP1) Signaling Regulation

DMAMCL targets glioma stem-like cells (GSCs) by regulating Adipocyte Enhancer Binding Protein 1 (AEBP1) signaling. nih.gov In GSCs, treatment with DMAMCL significantly decreases the expression of AEBP1. nih.gov AEBP1 is known to activate the PI3K/AKT signaling pathway, which promotes the proliferation of GSCs. nih.govresearchgate.net By inhibiting AEBP1, DMAMCL impairs AKT phosphorylation and subsequently suppresses GSC proliferation. nih.govresearchgate.net This suggests that AEBP1 is a putative target of DMAMCL in the context of glioma treatment. nih.gov

Plasminogen Activator Inhibitor-1 (PAI-1) Pathway Inhibition

Attenuation of NLRP3 Inflammasome Activation via Akt Phosphorylation Inhibition

DMAMCL demonstrates anti-inflammatory effects by attenuating the activation of the NLRP3 inflammasome. This is achieved through the inhibition of Akt phosphorylation. frontiersin.org In the context of neuroinflammation, DMAMCL was found to restrain the nuclear translocation of NF-κB in microglia by inhibiting AKT phosphorylation. researchgate.net This leads to a decrease in NLRP3 inflammasome activation. researchgate.net By promoting the degradation of the NLRP3 inflammasome, DMAMCL reduces inflammation and tissue damage. frontiersin.org Studies have shown that the active metabolite of DMAMCL, micheliolide (MCL), inhibits the phosphorylation of Akt at Ser473, thereby attenuating NLRP3 inflammasome activation in response to stimuli like Mycobacterium tuberculosis. frontiersin.orgresearchgate.net

Epigenetic Modulator Interactions (e.g., BRG1 binding at Asparagine 1540)

While direct evidence of Dimethylaminomicheliolide binding to BRG1 at asparagine 1540 is not available in the provided search results, the role of BRG1 as an epigenetic modulator is well-established. BRG1, a catalytic subunit of the SWI/SNF chromatin remodeling complex, plays a crucial role in regulating gene expression by altering chromatin structure. frontiersin.orgmdpi.com Its interaction with DNA and histones can lead to either gene activation or repression, depending on the cellular context. mdpi.comnih.gov For instance, in some contexts, BRG1 binding is associated with increased histone acetylation and gene transcription, while in others, it can lead to chromatin compaction and gene silencing. frontiersin.orgnih.gov Therapeutic targeting of BRG1 has been shown to induce immunogenic effects in cancer cells. biorxiv.org The potential interaction of DMAMCL with such epigenetic modulators warrants further investigation to fully elucidate its mechanisms of action.

Induction of Cellular Stress and Cell Death Mechanisms

Reactive Oxygen Species (ROS) Generation and Glutathione (B108866) Depletion

A key mechanism of this compound's anticancer activity is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS) and the depletion of glutathione (GSH). frontiersin.orgnih.gov In leukemia and glioblastoma cells, DMAMCL has been shown to cause a significant increase in ROS levels. mdpi.comresearchgate.net This surge in ROS leads to oxidative damage to mitochondria, impairing their function and ultimately promoting apoptotic cell death. mdpi.comresearchgate.net

The depletion of intracellular GSH is a critical factor in this process. frontiersin.orgresearchgate.net GSH is a major cellular antioxidant, and its reduction makes cancer cells more susceptible to oxidative stress. researchgate.netresearchgate.net DMAMCL-mediated GSH depletion has been observed to enhance the efficacy of other chemotherapeutic agents like cisplatin (B142131) by overcoming resistance mechanisms. frontiersin.org The combination of DMAMCL with GSH biosynthesis inhibitors, such as L-buthionine sulfoximine (B86345) (BSO), has been shown to intensify the oxidative stress and enhance the anticancer effects. frontiersin.orgresearchgate.net This strategy targets the redox and metabolic circuit of cancer cells, presenting a potent therapeutic intervention. researchgate.net

Apoptosis and Autophagy Induction

This compound (DMAMCL) has been demonstrated to trigger multiple forms of programmed cell death, including apoptosis and autophagy, in various cancer cell lines. In human glioma cells (U87-MG and U251), treatment with DMAMCL leads to a decrease in cell viability and the induction of both apoptosis and autophagic cell death. researchgate.net This dual mechanism is significantly mediated by the generation of reactive oxygen species (ROS) and the concurrent inhibition of the Akt/mTOR signaling pathway. researchgate.net The accumulation of ROS acts as a crucial signaling molecule in stress conditions, initiating cellular damage and activating pathways leading to cell death. researchgate.net

Autophagy, a cellular recycling process, is also activated by DMAMCL. This is evidenced by the formation of autophagosomes and the accumulation of LC3B-II, a key protein marker for autophagy. researchgate.net While autophagy can sometimes promote cell survival, in the context of DMAMCL treatment, it appears to contribute to cell death, as co-treatment with an autophagy inhibitor increases cell viability. researchgate.net The interplay between apoptosis and autophagy is complex; they are interconnected by several signaling molecules and can be triggered by similar upstream signals like oxidative stress. nih.gov The ability of DMAMCL to simultaneously induce both pathways highlights its multifaceted approach to inhibiting cancer cell proliferation. researchgate.net

| Cell Line | Effect of DMAMCL | Mediating Pathways | Reference |

| U87-MG (Glioma) | Induces apoptosis and autophagy | ROS generation, Akt/mTOR inhibition | researchgate.net |

| U251 (Glioma) | Induces apoptosis and autophagy | ROS generation, Akt/mTOR inhibition | researchgate.net |

Paraptosis and Ferroptosis Regulation

Beyond apoptosis and autophagy, the biological activity of this compound's active metabolite, Micheliolide (MCL), extends to the regulation of other forms of programmed cell death, namely paraptosis and ferroptosis. In pancreatic and colon cancer cell lines, MCL has been shown to elicit anticancer responses by stimulating these alternative death pathways. frontiersin.org This induction is mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the generation of reactive oxygen species (ROS). frontiersin.org

Paraptosis is a form of regulated cell death distinct from apoptosis, characterized morphologically by extensive cytoplasmic vacuolation arising from the swelling and fusion of the endoplasmic reticulum and mitochondria. nih.govuni-regensburg.deplos.org The induction of paraptosis by MCL represents a valuable therapeutic avenue, particularly for cancers that have developed resistance to apoptosis-based therapies. uni-regensburg.de

Ferroptosis is another distinct cell death pathway driven by iron-dependent lipid peroxidation. nih.govfrontiersin.org It is characterized by the accumulation of lipid hydroperoxides to lethal levels. nih.gov The ability of MCL to trigger ferroptosis is linked to its capacity to induce ROS, which promotes the oxidative damage central to this process. frontiersin.org The regulation of ferroptosis is a promising strategy for cancer suppression, as tumor cells often exhibit altered iron metabolism that can be exploited. nih.govnih.gov

| Cancer Type | Induced Cell Death | Mediating Pathways | Reference |

| Pancreatic Cancer | Paraptosis, Ferroptosis, Autophagy | MAPK activation, ROS generation | frontiersin.org |

| Colon Cancer | Paraptosis, Ferroptosis, Autophagy | MAPK activation, ROS generation | frontiersin.org |

Alterations in Actin Cytoskeleton Dynamics

The actin cytoskeleton is a highly dynamic network crucial for maintaining cell shape, motility, and signal transduction. nih.govnih.gov Research indicates that Micheliolide (MCL), the active form of DMAMCL, can perturb the organization and dynamics of the actin cytoskeleton in cancer cells. In studies on liver cancer, MCL was found to disrupt the actin cytoskeleton, an event that occurs prior to the onset of apoptosis and mitochondrial impairment. researchgate.netmdpi.com

This perturbation of F-actin fibers is considered a significant part of MCL's anticancer mechanism, suggesting that the actin cytoskeleton is a primary target. researchgate.net The disorganization of this critical cellular structure can lead to a cascade of downstream effects, including impaired mitochondrial function, which in turn contributes to the induction of apoptosis. researchgate.net The dynamic remodeling of the actin cytoskeleton is tightly regulated, and its disruption can impact fundamental cellular processes like cell division, migration, and the structural integrity required for survival. nih.govnih.gov The ability of MCL to interfere with these dynamics represents a key aspect of its mechanism of action against cancer cells. researchgate.netmdpi.com

| Cell Line | Effect of Micheliolide (MCL) | Associated Events | Reference |

| Huh7 (Liver Cancer) | Perturbation of F-actin fibers | Occurs before apoptosis and mitochondrial ROS induction | researchgate.net |

| Xenograft Liver Cancer Model | Disruption of the actin cytoskeleton | Contributes to tumor growth inhibition | mdpi.com |

Interaction with Specific Enzymes and Proteins

Thioredoxin Reductase (TrxR) Inhibition

A key molecular target of Micheliolide (MCL) is Thioredoxin Reductase (TrxR), a critical enzyme in the cellular antioxidant defense system. frontiersin.org The thioredoxin system, which includes TrxR, is vital for maintaining cellular redox homeostasis. Many cancer cells overexpress TrxR, making it an attractive target for anticancer therapies. frontiersin.org

MCL has been identified as a potent inhibitor of TrxR. frontiersin.org Mechanistic studies have revealed that MCL covalently binds to the selenocysteine (B57510) (Sec) residue at position 498 in the active site of TrxR. frontiersin.org This irreversible binding inactivates the enzyme, impairing its biological function and leading to a collapse of the intracellular redox balance. frontiersin.org The inhibition of TrxR by MCL results in the accumulation of ROS, which triggers high levels of oxidative stress and subsequently induces apoptosis in cancer cells. frontiersin.org This targeted inhibition not only has direct cytotoxic effects but also sensitizes cancer cells to other treatments like ionizing radiation. mdpi.com

| Target Enzyme | Binding Site | Consequence of Inhibition | Reference |

| Thioredoxin Reductase (TrxR) | Covalent binding to Selenocysteine (Sec) at position 498 | Impaired enzyme function, ROS accumulation, oxidative stress-mediated apoptosis | frontiersin.org |

Selective Targeting of PKM2 over PKM1 (Binding to Cysteine 424 Residue)

This compound (DMAMCL) and its active form, Micheliolide (MCL), exhibit remarkable selectivity in their interaction with isoforms of the glycolytic enzyme Pyruvate Kinase (PK). Specifically, they target the M2 isoform (PKM2), which is preferentially expressed in embryonic, stem, and cancer cells, over the M1 isoform (PKM1) found in most normal differentiated tissues. mdpi.com

This selectivity is achieved through the covalent binding of MCL to the Cysteine 424 (C424) residue of PKM2. mdpi.com This specific cysteine residue is unique to PKM2 and is not present in the PKM1 isoform. mdpi.com PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric/monomeric state. The less active form is predominant in cancer cells and contributes to the metabolic reprogramming known as the Warburg effect, which diverts glycolytic intermediates into biosynthetic pathways to support cell proliferation.

The binding of MCL to Cys424 acts as a novel activation mechanism. mdpi.com This covalent modification locks PKM2 in its highly active tetrameric form. mdpi.com The irreversible tetramerization of PKM2 enhances its pyruvate kinase activity, effectively rewiring the cancer cell's metabolism away from a proliferative state. This selective activation of PKM2 inhibits the growth of cancer cells, demonstrating a sophisticated targeting mechanism that exploits the specific metabolic characteristics of tumors. mdpi.com

| Target Protein | Binding Specificity | Mechanism of Action | Consequence of Interaction | Reference |

| Pyruvate Kinase M2 (PKM2) | Covalent binding to Cysteine 424 (C424) residue | Promotes irreversible tetramer formation | Activation of PKM2, inhibition of aerobic glycolysis, suppression of tumor cell growth | mdpi.com |

| Pyruvate Kinase M1 (PKM1) | No binding (lacks C424 residue) | N/A | No effect | mdpi.com |

Structure Activity Relationship Sar Studies of Dimethylaminomicheliolide and Analogs

Identification of Essential Structural Moieties for Biological Activity (e.g., 11,13-Double Bond)

The cornerstone of the biological activity of Dimethylaminomicheliolide and its parent compound, micheliolide (B1676576) (MCL), is the α,β-unsaturated carbonyl group within the α-methylene-γ-lactone ring. nih.govresearchgate.net This reactive group, specifically the exocyclic double bond at the C11 and C13 positions, functions as a Michael acceptor. acs.orgcjnmcpu.com This feature enables the molecule to form covalent bonds with nucleophilic residues, most notably the thiol groups of cysteine residues within target proteins. acs.org

The indispensable nature of this 11,13-double bond has been unequivocally demonstrated through comparative studies with its saturated analog. When this double bond is reduced to a single bond, as in the derivative S-MCL, a complete abrogation of its inhibitory activity against leukemia cells is observed. acs.orgcjnmcpu.com This loss of function underscores that the ability to engage in Michael addition is a prerequisite for the compound's biological mechanism. This covalent interaction is responsible for the irreversible inhibition of key cellular targets. For instance, MCL has been shown to directly bind to cysteine residues on proteins like Pyruvate (B1213749) Kinase M2 (PKM2) and STAT3/5, thereby modulating their activity. acs.org

The anti-inflammatory and anticancer activities of sesquiterpene lactones (SQLs) like micheliolide are broadly linked to this reactive α-methylene-γ-lactone "warhead". nih.govresearchgate.net While this moiety is essential, its high reactivity can also present challenges, making the exploration of other structural modifications crucial for developing therapeutically viable agents.

Chemical Modifications and Functional Consequences on Target Engagement

Building upon the foundational knowledge of the α-methylene-γ-lactone's importance, researchers have explored various chemical modifications to the micheliolide scaffold to enhance its therapeutic profile, leading to the development of this compound (DMAMCL) and other analogs.

The creation of DMAMCL is itself a key chemical modification. It is a Michael adduct of micheliolide, where a dimethylamine (B145610) group is added to the reactive α-methylene-γ-lactone moiety. acs.org This transformation results in a prodrug that exhibits greater stability and increased water solubility compared to its parent compound, micheliolide. acs.org This modification is designed to improve pharmacokinetic properties, and DMAMCL is known to release the active MCL in vivo. dntb.gov.ua

Beyond the critical α-methylene-γ-lactone ring, other positions on the micheliolide structure have been identified as amenable to modification, influencing the compound's potency and selectivity. Systematic SAR studies have provided valuable insights:

Modifications at C4: The hydroxyl group at the C4 position has been a frequent target for derivatization through etherification and esterification. nih.govgoogle.com Studies have shown that a range of substituents with varying lipophilic, electronic, and steric properties are tolerated at this position. nih.gov For instance, masking the C4-OH with a methyl group resulted in comparable activity against certain leukemia cell lines. nih.gov While many of these modifications resulted in compounds with similar or slightly reduced activity compared to MCL, they demonstrated that the C4 position is a viable site for attaching molecular probes to investigate specific cellular targets. dntb.gov.uanih.gov However, some C4-substituted analogs did not show improved antileukemic activity compared to the parent compound. acs.org

Modifications at C2 and C14: Chemoenzymatic approaches using P450 enzymes have enabled the hydroxylation of previously inaccessible sites, such as C2 and C14. nih.govacs.org These positions have been identified as "hot spots" for potentiating the antileukemic activity of MCL. acs.org Further functionalization of these newly introduced hydroxyl groups led to the development of novel analogs, some of which exhibited significantly enhanced potency against acute myelogenous leukemia cells compared to the parent natural product. nih.govacs.org This highlights the potential of site-selective modifications to improve the therapeutic index of micheliolide-based compounds.

Modifications at C9: The C9 position has also been explored as a site for modification. The synthesis of 9-oxomicheliolide, where the C9 position is oxidized, resulted in a derivative with promising in vivo antitumor activity, particularly against glioblastoma. researchgate.netnih.gov This compound was found to inhibit both NF-κB and STAT3 signaling pathways. nih.gov This finding demonstrates the feasibility of developing potent anticancer agents by modifying the C9 position of the micheliolide scaffold. researchgate.net

The following tables summarize the activity of various micheliolide derivatives, illustrating the impact of these structural modifications.

Table 1: Inhibitory Activity of C4-Modified Micheliolide Analogs against Leukemia Cell Lines

| Compound | R Group at C4 | Cell Line: HL-60 IC₅₀ (µM) | Cell Line: HL-60/A (Doxorubicin-resistant) IC₅₀ (µM) | Cell Line: KG-1a (AML progenitor) IC₅₀ (µM) |

| Micheliolide (MCL) | -OH | 5.5 | 6.2 | 13.4 |

| Compound 2 | -OCH₃ | 9.9 | 10.2 | - |

| Compound 3 | -OCH₂Ph | 3.5 | - | - |

| Compound 4 | -OCH₂OCH₃ | 3.5 | 6.2 | - |

| Compound 13 | -OCO(CH₂)₂CO₂H | 7.2 | 15.7 | 19.4 |

| Compound 16 | -OCOCH₂Cl | 2.8 | 4.2 | 7.5 |

| Doxorubicin | N/A | 0.05 | 6.7 | 1.0 |

Data sourced from Ma et al., 2013. nih.govmdpi.com

Table 2: Anticancer Activity of this compound (DMAMCL) against Glioblastoma Cell Lines

| Compound | Cell Line: C6 IC₅₀ (µM) | Cell Line: U-87MG IC₅₀ (µM) |

| This compound (DMAMCL) | 27.18 ± 1.89 | 20.58 ± 1.61 |

Data sourced from An et al., 2015. plos.org

Preclinical Efficacy and Therapeutic Potential of Dimethylaminomicheliolide

Antineoplastic Activity in Hematological Malignancies

DMAMCL has demonstrated significant efficacy in preclinical models of hematological cancers, particularly in targeting the foundational cells that drive the disease.

Acute Myeloid Leukemia (AML) is a cancer driven by a subpopulation of leukemia stem cells (LSCs) responsible for the initiation, maintenance, and relapse of the disease. nih.govfrontiersin.org DMAMCL has been identified as a selective inhibitor of AML stem and progenitor cells. researchgate.netplos.orgtandfonline.com Research has shown that its active form, MCL, can effectively eradicate CD34+CD38- leukemic stem cells, a critical LSC population in AML. nih.gov The antineoplastic effects of MCL in AML stem cells are linked to its ability to induce apoptosis. haematologica.org This selective targeting of the LSC population is a crucial attribute for a potential AML therapeutic, as these cells are often resistant to conventional chemotherapy. mdpi.com

The in vivo efficacy of DMAMCL against leukemia has been substantiated in murine xenograft models. In one study using a NOD/SCID murine model engrafted with AML cells, treatment led to a 98.6% inhibition of the cancer cells. nih.govfrontiersin.org Furthermore, in a Jak2V617F knock-in mouse model, which represents myeloproliferative neoplasms (MPNs), the orally available DMAMCL significantly enhanced the efficacy of ruxolitinib, a standard therapy, in reducing disease indicators. nih.gov

Zebrafish xenograft models are also increasingly utilized in cancer research, including for leukemia, due to their rapid development, optical transparency, and the absence of an adaptive immune system in early life, which allows for the engraftment of human cells without immunosuppression. mdpi.commdpi.comnih.gov These models provide a high-throughput platform for preclinical drug screening and for studying the behavior of human leukemia cells in vivo. mdpi.comresearchgate.net

Inhibition of Acute Myelogenous Leukemia Stem and Progenitor Cells

Antineoplastic Activity in Solid Tumors

The therapeutic potential of DMAMCL extends to various solid tumors, with significant preclinical evidence in aggressive cancers like glioblastoma, pancreatic adenocarcinoma, and liver cancer.

Glioblastoma (GBM) is the most common and aggressive primary brain tumor. nih.govacs.org DMAMCL has shown marked inhibitory effects on the proliferation and colony formation of multiple glioblastoma cell lines. nih.govsigmaaldrich.com The mechanism of action is partly attributed to its active metabolite, MCL, targeting Pyruvate (B1213749) Kinase 2 (PKM2), a key enzyme in the altered metabolic pathways of cancer cells known as aerobic glycolysis. nih.govsigmaaldrich.com By binding to and activating PKM2, the compound helps to rewire the cancer cell's metabolism, thereby suppressing its growth. nih.govsigmaaldrich.com

Studies have quantified the inhibitory concentration of DMAMCL in various GBM cell lines. Furthermore, in a C6 rat tumor model, DMAMCL treatment significantly reduced tumor burden. researchgate.netplos.org

| Cell Line | IC50 (µM) for Cell Growth Inhibition | IC50 (µM) for Colony Formation Suppression | Source |

|---|---|---|---|

| C6 | 27.18 ± 1.89 | Not Reported | researchgate.netplos.org |

| U-87MG | 20.58 ± 1.61 | Not Reported | researchgate.netplos.org |

| U118MG | Not Reported | 1.4 | nih.gov |

| U251MG | Not Reported | 1.2 | nih.gov |

| SF126 | Not Reported | 1.4 | nih.gov |

| SHG44 | Not Reported | 2.8 | nih.gov |

Pancreatic Ductal Adenocarcinoma (PDAC) is a highly lethal malignancy characterized by dense stromal tissue and profound resistance to therapy. frontiersin.orgd-nb.info Preclinical research has indicated the therapeutic potential of DMAMCL's parent compound, micheliolide (B1676576) (MCL), in PDAC models. nih.gov Studies on pancreatic cancer cell lines show that MCL can induce various forms of cell death, including autophagy, paraptosis, and ferroptosis, through the activation of MAPK signaling and the generation of reactive oxygen species (ROS). nih.govfrontiersin.org Given that DMAMCL acts as a more stable pro-drug that delivers MCL, these findings suggest a promising avenue for its application in treating pancreatic cancer.

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver with a poor prognosis. nih.govmedsci.org DMAMCL has demonstrated antitumor effects against HCC both in vitro and in vivo. nih.gov It reduces the viability of HCC cells in a dose- and time-dependent manner and can induce apoptosis through the intrinsic pathway. nih.gov Studies have also shown that DMAMCL effectively suppresses the migration and invasion of liver cancer cells. oaepublish.com In a significant in vivo finding, DMAMCL was shown to inhibit tumor growth in mice bearing xenograft HCC tumors. nih.gov The use of such xenograft models, including those derived from cell lines like HepG2 or directly from patient tumors (PDX models), is a cornerstone of preclinical oncology research for evaluating novel therapeutic agents. mdpi.comaltogenlabs.comnih.gov

Antitumor Effects on Neuroblastoma

Neuroblastoma, a common and often aggressive pediatric solid tumor, presents a significant therapeutic challenge. nih.gov Preclinical studies have positioned this compound (DMAMCL) as a promising agent against this malignancy. researchgate.net In vitro, DMAMCL has been shown to impede the proliferation of various neuroblastoma cell lines in a manner dependent on both dose and duration of exposure. researchgate.netfrontiersin.org This inhibitory effect is, at least in part, attributable to the induction of apoptosis, a form of programmed cell death. researchgate.netfrontiersin.org

Mechanistically, DMAMCL's antitumor activity in neuroblastoma is linked to its ability to suppress aerobic glycolysis, a metabolic pathway that cancer cells often exploit to fuel their rapid growth. researchgate.netfrontiersin.org The compound has been observed to decrease glucose consumption, lactate (B86563) production, and ATP generation in neuroblastoma cells. frontiersin.org A key molecular target in this process appears to be phosphofructokinase-1, liver type (PFKL), a critical enzyme in glycolysis. researchgate.netfrontiersin.org DMAMCL has been found to reduce the expression of PFKL, and experimental manipulation of PFKL levels has been shown to influence the sensitivity of neuroblastoma cells to DMAMCL-induced cell death. researchgate.netfrontiersin.org

In vivo studies using xenograft models of neuroblastoma have corroborated these in vitro findings. Administration of DMAMCL led to a significant reduction in tumor growth and an extension of survival in mice bearing neuroblastoma tumors. researchgate.netfrontiersin.org These preclinical data underscore the potential of DMAMCL as a therapeutic agent for neuroblastoma, warranting further investigation.

Table 1: In Vitro Effects of this compound on Neuroblastoma Cells

| Cell Line | Effect | Mechanism of Action |

|---|---|---|

| NGP, AS, KCNR, BE2 | Decreased cell proliferation and survival | Induction of apoptosis, suppression of aerobic glycolysis |

| NGP, BE2 | Inhibition of tumor growth in xenograft models | Suppression of PFKL expression |

Modulation of Radio- and Chemo-Sensitivity

A significant aspect of DMAMCL's preclinical profile is its ability to enhance the efficacy of conventional cancer therapies such as radiotherapy and chemotherapy. This modulation of sensitivity could potentially lead to more effective combination treatment strategies.

Radiosensitization in Cancer Cells (e.g., Induction of Apoptosis and DNA Double-Strand Breaks)

DMAMCL has demonstrated the ability to act as a radiosensitizer, making cancer cells more susceptible to the cytotoxic effects of ionizing radiation. google.comnih.gov In vitro studies have shown that combining DMAMCL with radiation therapy leads to a synergistic increase in cancer cell death. google.comnih.gov This enhanced effect is mediated through at least two key mechanisms: the potentiation of apoptosis and an increase in DNA double-strand breaks, which are among the most lethal forms of DNA damage induced by radiation. nih.govgoogle.comnih.gov The ability of DMAMCL to exacerbate radiation-induced DNA damage suggests its potential to improve the therapeutic index of radiotherapy, possibly allowing for the use of lower, less toxic radiation doses.

Synergistic Effects with Immune Checkpoint Blockade (e.g., Upregulation of PD-L1, Increased Tumor-Infiltrating T Cells, Immune Memory Establishment)

The interplay between DMAMCL-sensitized radiotherapy and the immune system has revealed another layer of its therapeutic potential. google.comnih.gov Research has shown that treatment with DMAMCL and radiation can upregulate the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells. google.comnih.gov PD-L1 is a key immune checkpoint protein that, upon binding to its receptor PD-1 on T cells, suppresses the anti-tumor immune response. The upregulation of PD-L1 following DMAMCL-sensitized radiotherapy provides a strong rationale for combining this treatment with immune checkpoint inhibitors, such as anti-PD-L1 antibodies.

Preclinical studies have validated this approach, demonstrating that the combination of DMAMCL, radiotherapy, and an anti-PD-L1 antibody results in a significant enhancement of antitumor efficacy. google.comnih.gov This triple-combination therapy has been shown to increase the infiltration of CD4+ and CD8+ T cells into the tumor microenvironment, indicating a more robust anti-tumor immune response. google.comnih.gov Furthermore, this combination has been observed to establish a durable immune memory, suggesting the potential for long-lasting protection against tumor recurrence. google.comnih.gov

Combination Therapies with SHP-2 Inhibitors

Emerging preclinical evidence points towards a synergistic relationship between DMAMCL and inhibitors of the protein tyrosine phosphatase SHP-2. researchgate.netthno.org SHP-2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and signaling pathways, and its inhibition is a promising strategy in cancer therapy. jacobiopharma.comirbm.comnih.govelifesciences.orgfrontiersin.orgscholaris.ca In the context of glioblastoma, a particularly aggressive brain tumor, the combination of DMAMCL (also referred to as ACT001 in some studies) and the SHP-2 inhibitor SHP099 has been shown to be more effective at inhibiting tumor growth than either agent alone. researchgate.netthno.org This synergistic effect was observed in orthotopic xenograft models of glioma stem-like cells, where the combination therapy led to a greater reduction in tumor burden and a significant extension of survival compared to monotherapy. thno.org The underlying mechanism appears to involve the targeting of distinct but complementary signaling pathways, providing a strong rationale for the clinical investigation of this combination in glioblastoma and potentially other cancers. thno.org

Synergism with Cisplatin (B142131)

Table 2: Synergistic Combinations of this compound

| Combination Agent | Cancer Type | Observed Synergistic Effects |

|---|---|---|

| Radiotherapy | Various | Increased apoptosis, induction of DNA double-strand breaks |

| Anti-PD-L1 | Various | Upregulation of PD-L1, increased tumor-infiltrating T cells, immune memory |

| SHP-2 Inhibitors | Glioblastoma | Enhanced inhibition of tumor growth, extended survival |

| Cisplatin | Glioma | Inhibition of PAI-1/PI3K/AKT pathway, enhanced apoptosis |

Anti-inflammatory and Anti-fibrotic Properties

The anti-inflammatory effects of DMAMCL are linked to the inhibition of key inflammatory pathways, including the NF-κB signaling cascade. frontiersin.orggoogle.com By suppressing the activation of NF-κB, DMAMCL can reduce the production of pro-inflammatory cytokines. google.com

In the context of fibrosis, a pathological process characterized by excessive deposition of extracellular matrix, DMAMCL has shown significant promise. Studies have demonstrated its ability to ameliorate peritoneal fibrosis, a serious complication of long-term peritoneal dialysis. nih.govresearchgate.net The anti-fibrotic mechanism of DMAMCL appears to involve the activation of autophagy, a cellular process of self-degradation that can help clear aggregated proteins and damaged organelles. nih.govresearchgate.net Furthermore, a patent has been filed for the use of DMAMCL in the treatment of pulmonary fibrosis, highlighting its potential to reverse and inhibit fibrotic processes in the lungs. google.com These anti-inflammatory and anti-fibrotic properties may not only be beneficial in treating inflammatory and fibrotic diseases but could also play a role in modulating the tumor microenvironment, which is often characterized by chronic inflammation and fibrosis.

Amelioration of Peritoneal Fibrosis

Peritoneal fibrosis is a significant complication of long-term peritoneal dialysis (PD), leading to ultrafiltration failure. nih.govresearchgate.net DMAMCL has demonstrated a protective effect against PD-related peritoneal fibrosis. In a mouse model of PD, administration of DMAMCL was found to significantly reduce the deposition of extracellular matrix (ECM), a key event in the development of fibrosis. nih.gov Notably, even delayed administration of the compound was effective in halting the progression of established peritoneal fibrosis. nih.gov

The primary mechanism underlying the anti-fibrotic effect of DMAMCL in the peritoneum appears to be the activation of autophagy. nih.govresearchgate.net Autophagy is a cellular process that plays a protective role against the development of peritoneal fibrosis. nih.govfrontiersin.org Studies have shown that the anti-fibrotic effects of DMAMCL were diminished when autophagy was inhibited. nih.gov In vitro experiments using human peritoneal mesothelial cells stimulated with transforming growth factor-beta 1 (TGF-β1), a key pro-fibrotic cytokine, showed that the active metabolite, MCL, inhibited ECM accumulation by promoting autophagy. nih.govresearchgate.net This effect was negated when the autophagy-related gene ATG7 was silenced, confirming the central role of this pathway. nih.gov

| Model System | Key Findings | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Mouse Model of Peritoneal Dialysis (PD) | Significantly decreased PD-induced extracellular matrix (ECM) deposition. Halted progression of established fibrosis with delayed administration. | Activation of autophagy. | nih.gov |

| TGF-β1-stimulated Human Peritoneal Mesothelial Cells (in vitro) | Inhibited TGF-β1-induced ECM accumulation. | Promotion of autophagy. The effect was eliminated by knocking down the ATG7 gene. | nih.gov |

Attenuation of Renal Fibrosis

Renal fibrosis is the common final pathway for nearly all chronic kidney diseases (CKD), leading to irreversible loss of kidney function. nih.govnih.gov DMAMCL has shown significant therapeutic efficacy in preclinical models of renal fibrosis, including unilateral ureteral occlusion (UUO) and ischemia-reperfusion injury (IRI) models. nih.govresearchgate.net In these mouse models, treatment with DMAMCL markedly reduced the expression of fibrotic markers such as fibronectin and alpha-smooth muscle actin (α-SMA). nih.gov Concurrently, it restored the expression of E-cadherin, an epithelial marker, which is often lost during the epithelial-mesenchymal transition (EMT), a key process in fibrosis. nih.govfrontiersin.org

The molecular mechanisms for DMAMCL's anti-renal fibrosis effects are multifaceted. One major pathway involves the suppression of Metadherin (Mtdh). nih.gov Mtdh was found to be upregulated in fibrotic kidney tissue, and DMAMCL/MCL treatment effectively suppressed its expression. nih.gov The overexpression of Mtdh promoted fibrosis by modulating the BMP/MAPK signaling pathway, an effect that was reversed by MCL. nih.gov

Another critical mechanism involves the inhibition of the pro-fibrotic cytokine Interleukin-11 (IL-11). nih.govbohrium.com IL-11 and its receptor are significantly induced in renal tubular epithelial cells during fibrosis. nih.govbohrium.com The active metabolite, MCL, competitively inhibits the binding of IL-11 to its receptor, IL-11Rα1. nih.govbohrium.com This action blocks the downstream activation of the STAT3 and extracellular signal-regulated kinase 1/2 (ERK1/2)-metadherin pathways, ultimately inhibiting EMT and ameliorating renal fibrosis. nih.govbohrium.com

| Model System | Key Molecular Pathways Targeted | Observed Outcomes | Reference |

|---|---|---|---|

| Unilateral Ureteral Occlusion (UUO) and Ischemia-Reperfusion Injury (IRI) Mouse Models | Suppression of Mtdh/BMP/MAPK pathway. | Reduced expression of fibronectin and α-SMA; restored expression of E-cadherin. | nih.gov |

| Unilateral Ureteral Occlusion (UUO) Mouse Model | Inhibition of IL-11/IL-11Rα1 interaction; suppression of downstream STAT3 and ERK1/2-Mtdh signaling. | Significantly ameliorated renal fibrosis. | nih.govbohrium.com |

| Mouse Tubular Epithelial Cells (mTEC) with TGF-β1 (in vitro) | Reversal of pro-fibrotic effects from Mtdh overexpression. | Consistent with in vivo anti-fibrotic results. | nih.gov |

Neuroinflammatory Response Suppression

Neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease, as well as acute brain injuries. nih.govnih.govki.seamericanbrainfoundation.org DMAMCL and its active form, MCL, have demonstrated potent anti-neuroinflammatory properties. aging-us.comnih.gov The compound is water-soluble and capable of crossing the blood-brain barrier. aging-us.complos.org

In a mouse model of Parkinson's disease induced by MPTP, DMAMCL (also referred to as ACT001) was shown to alleviate motor and cognitive deficits. nih.gov This was associated with the protection of dopaminergic neurons and the inhibition of oxidative stress and inflammatory responses in the brain. nih.gov A key mechanism identified was the attenuation of the NLRP3 inflammasome activation in the midbrain. nih.gov The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines like IL-1β. nih.gov DMAMCL treatment also reduced the activation of microglia, the resident immune cells of the brain, in the nigrostriatal pathway. nih.gov

The anti-inflammatory effects of DMAMCL are also linked to its ability to inhibit the transcription factor NF-κB, a master regulator of inflammation. aging-us.comnih.gov MCL, the active metabolite, has been shown to suppress lipopolysaccharide (LPS)-induced neuroinflammatory responses in microglial cells by inhibiting NF-κB activity. aging-us.comnih.gov Further research suggests DMAMCL can disrupt a feed-forward activation loop between microglia and Th17 cells by inhibiting the STING→NF-κB pathway, thereby alleviating autoimmune neuroinflammation in a model of multiple sclerosis. larvol.com

| Model System | Key Molecular Pathways Targeted | Observed Outcomes | Reference |

|---|---|---|---|

| MPTP-induced Parkinson's Disease Mouse Model | Attenuation of NLRP3 inflammasome activation. | Reduced movement/cognitive deficits; alleviated dopaminergic neurodegeneration; inhibited oxidative stress and microglial activation. | nih.gov |

| LPS-induced Microglial Cells (in vitro) | Inhibition of NF-κB activity. | Suppressed neuroinflammatory responses. | aging-us.com |

| Model of Autoimmune Encephalomyelitis (EAE) | Inhibition of the STING→NF-κB pathway in microglia. | Disrupted microglia-Th17 feed-forward loop; alleviated autoimmune neuroinflammation. | larvol.com |

Exploration in Age-Associated Pathologies

Aging is characterized by a progressive decline in physiological function and is a major risk factor for numerous chronic diseases. nih.gov A driving force behind the aging process is the chronic, low-grade inflammation often termed "inflammaging," which is linked to the increased activity of the transcription factor NF-κB in various tissues of older organisms. aging-us.comnih.gov Given that DMAMCL is a known inhibitor of NF-κB activity, its potential as an intervention for age-associated pathologies has been investigated. aging-us.comnih.gov

At the molecular level, DMAMCL treatment was shown to mitigate the age-associated increase in serum levels of several pro-inflammatory cytokines, including IL-6, IL-1α, IL-1β, TNF-α, IFN-γ, and CXCL2. aging-us.comnih.gov This was accompanied by the suppression of NF-κB activity in several tissues of the aged mice. aging-us.comnih.gov Furthermore, the treatment significantly improved glucose homeostasis in the aged animals. nih.gov These findings provide preliminary evidence that targeting NF-κB with DMAMCL could potentially mitigate certain aspects of age-related functional decline and pathology, particularly those driven by chronic inflammation. aging-us.comnih.gov

| Parameter | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| Age-Associated Symptoms | Improved or had little effect on neurobehavioral phenotypes, physical performance, and cardiac function. | Inhibition of NF-κB activity and reduction of chronic inflammation. | aging-us.comaging-us.com |

| Serum Inflammatory Cytokines | Mitigated age-associated increases in IL-6, IL-1α, IL-1β, TNF-α, IFN-γ, and CXCL2. | Suppression of NF-κB activity in aged tissues. | aging-us.comnih.gov |

| Glucose Homeostasis | Significantly improved. | Not explicitly detailed, but likely linked to reduced inflammation. | nih.gov |

Advanced Research Methodologies and Translational Models

In Vitro Cell Culture Models

In vitro studies using cancer cell lines are fundamental to the initial assessment of an anticancer agent's efficacy. DMAMCL has been evaluated against a panel of cell lines representing different malignancies, most notably glioblastoma, leukemia, and pancreatic cancer.

Glioblastoma (GBM): Research has demonstrated that DMAMCL effectively inhibits the proliferation and colony formation of various human glioma cell lines. nih.gov Studies have found glioblastoma cells to be particularly sensitive to the compound. nih.gov For instance, DMAMCL markedly suppressed cell proliferation across several glioma cell lines, including U118MG, U251MG, SF126, and SHG44. nih.gov It also inhibited the growth of C6 and U-87MG glioma cells. researchgate.net The primary mechanism in GBM cells involves the activation of Pyruvate (B1213749) Kinase M2 (PKM2), which rewires the cancer cells' aerobic glycolysis. nih.govfrontiersin.orgnih.gov

Leukemia: In studies using the HL-60 acute myelogenous leukemia (AML) cell line, DMAMCL's active metabolite, MCL, was shown to be a potent inhibitor of cell growth. acs.org These investigations were crucial in identifying PKM2 as a direct molecular target of the compound. acs.org

Pancreatic Cancer: The effects of DMAMCL have also been assessed in pancreatic cancer cell lines. Studies show that the compound inhibits proliferation and promotes apoptosis in these cells, indicating its potential therapeutic application beyond brain tumors. researchgate.net

The following table summarizes the inhibitory effects of DMAMCL on various cancer cell lines.

| Cell Line | Cancer Type | Finding | Reference |

| U118MG | Glioblastoma | Strong suppression of colony formation (IC₅₀: 1.4 µM) | nih.gov |

| U251MG | Glioblastoma | Strong suppression of colony formation (IC₅₀: 1.2 µM) | nih.gov |

| SF126 | Glioblastoma | Strong suppression of colony formation (IC₅₀: 1.4 µM) | nih.gov |

| SHG44 | Glioblastoma | Strong suppression of colony formation (IC₅₀: 2.8 µM) | nih.gov |

| C6 | Glioma | Inhibition of cell growth (IC₅₀: 27.18 ± 1.89 µM) | researchgate.net |

| U-87MG | Glioblastoma | Inhibition of cell growth (IC₅₀: 20.58 ± 1.61 µM) | researchgate.net |

| HL-60 | Leukemia | Repression of tumor growth in xenograft models | acs.org |

| Multiple | Pancreatic Cancer | Inhibition of proliferation and promotion of apoptosis | researchgate.net |

IC₅₀ (half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

In Vivo Animal Models

To validate in vitro findings and assess the compound's activity in a whole organism, researchers employ various in vivo animal models.

Murine Xenografts: Murine models are a cornerstone of preclinical cancer research. mdpi.com In a C6 rat glioma model, daily oral administration of DMAMCL for 21 days resulted in a significant reduction in tumor burden, ranging from 60% to 88% compared to the control group. researchgate.net This treatment more than doubled the mean lifespan of the tumor-bearing rats. researchgate.net These studies suggest that DMAMCL can effectively inhibit glioma growth in vivo. researchgate.net

Zebrafish Xenograft Models: The zebrafish (Danio rerio) has emerged as a powerful in vivo model for cancer research, offering advantages such as rapid development, transparency for imaging, and suitability for high-throughput screening. nih.govfrontiersin.orgmdpi.com In studies of leukemia, the HL-60 xenografted zebrafish model was used to demonstrate that DMAMCL could repress tumor growth in vivo. acs.org The zebrafish model is particularly useful for observing processes like cell migration, invasion, and interactions with the microenvironment in real-time. mdpi.complos.org

Fibrosis Models: While dysregulation of certain cellular pathways can contribute to pathological fibrosis, specific studies evaluating the direct effect of Dimethylaminomicheliolide in dedicated in vivo fibrosis models were not prominent in the reviewed literature.

The table below outlines key findings from in vivo studies with DMAMCL.

| Model Type | Cancer Model | Key Findings | Reference |

| Rat Xenograft | C6 Glioma | Reduced tumor burden by 60-88%; more than doubled mean lifespan. | researchgate.net |

| Zebrafish Xenograft | HL-60 Leukemia | Repressed tumor growth in vivo. | acs.org |

| Orthotopic Xenograft Mice | Pancreatic Ductal Adenocarcinoma (PDAC) | Inhibited PDAC tumor growth. | researchgate.net |

Biochemical and Molecular Biology Techniques

A suite of biochemical and molecular biology techniques has been instrumental in dissecting the molecular mechanisms of DMAMCL.

Western Blot: This technique has been used extensively to analyze protein expression levels. thermofisher.com In DMAMCL research, it confirmed the high expression of PKM2 in human glioma cell lines. nih.gov It was also used to visualize the oligomerization state of PKM2, showing that DMAMCL and its active form MCL promote the formation of the active tetrameric form of PKM2 from its less active monomeric and dimeric states in glioblastoma cells. nih.govfrontiersin.org Additionally, Western blotting has been used to show that DMAMCL can down-regulate the expression of anti-apoptotic proteins like Bcl-2 in glioma cells. researchgate.net

RT-PCR (Reverse Transcription-Polymerase Chain Reaction): RT-PCR is used to detect and quantify mRNA levels. plos.org This method was employed to confirm that DMAMCL treatment leads to a decrease in the mRNA expression of the anti-apoptosis gene Bcl-2 in C6 and U-87MG cells. researchgate.net

Enzyme Activity Assays: These assays are crucial for measuring the functional effect of a compound on its target enzyme. sigmaaldrich.com In the context of DMAMCL, pyruvate kinase (PK) activity assays were performed on lysates from treated glioblastoma cells. nih.gov The results demonstrated that DMAMCL and MCL increase the pyruvate kinase activity of PKM2, consistent with the promotion of its active tetrameric form. nih.govfrontiersin.org

Pull-down Experiments with Biotinylated Probes: This powerful chemical proteomics approach is used to identify direct binding partners of a small molecule. To identify the target of DMAMCL, a biotin-conjugated probe of its active metabolite, MCL (MCL-biotin), was synthesized. nih.govresearchgate.net This probe, along with an inactive control probe, was incubated with cell lysates from glioblastoma (U118MG) and leukemia (HL-60) cells. nih.govfrontiersin.orgresearchgate.net The protein-probe complexes were "pulled down" using streptavidin-coated beads. nih.govresearchgate.net Subsequent analysis by SDS-PAGE and immunoblotting identified PKM2 as the protein that directly and strongly interacts with the MCL probe, confirming it as a primary molecular target of the compound. nih.govresearchgate.net

Non-Targeting Metabolomic Profiling in Biological Systems

Metabolomics, the large-scale study of small molecules (metabolites) within cells and biological systems, provides a functional readout of the cellular state. Non-targeting metabolomic profiling was used to understand the broader impact of DMAMCL on cancer cell metabolism. nih.govsigmaaldrich.com

In a study on U118MG glioblastoma cells, treatment with DMAMCL for 48 hours was followed by quenching and extraction of metabolites. nih.gov The samples were then analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov The resulting data was subjected to multivariate statistical analysis, which revealed that DMAMCL treatment leads to a significant decrease in multiple metabolites involved in glycolysis, including lactate (B86563) and glucose-6-phosphate. nih.govfrontiersin.orgnih.gov This finding supports the mechanism identified through other techniques: by activating PKM2, DMAMCL rewires aerobic glycolysis, thereby suppressing a key metabolic pathway that cancer cells rely on for proliferation. nih.govfrontiersin.org

Advanced Imaging Techniques in Preclinical Models

Advanced imaging techniques are critical for visualizing drug distribution and therapeutic effects in preclinical models. frontiersin.orgmdpi.com

UPLC-MS/MS for Biodistribution: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) was used to analyze the biodistribution of DMAMCL in rats. researchgate.net Following oral administration, this sensitive analytical technique measured the concentration of the compound in various tissues over time. The analysis showed that DMAMCL can cross the blood-brain barrier, with concentrations in the brain being higher than in plasma, a crucial characteristic for a drug targeting glioma. researchgate.net

Potential of Advanced Imaging Modalities: While specific studies using techniques like Positron Emission Tomography (PET) or advanced Magnetic Resonance Imaging (MRI) to monitor DMAMCL's effects are not detailed in the provided search results, these methods are highly relevant for preclinical evaluation. nih.govfrontiersin.org PET imaging with tracers like ¹⁸F-FDG could non-invasively monitor the changes in glucose metabolism in tumors as a response to DMAMCL treatment. nih.gov Advanced MRI techniques, such as magnetic resonance spectroscopy (MRS), could detect changes in key metabolites like lactate within the tumor, providing a non-invasive pharmacodynamic biomarker for the drug's activity. nih.govfrontiersin.org Such advanced imaging could be pivotal in future preclinical and clinical studies to assess treatment response and optimize therapy with agents like DMAMCL. frontiersin.org

Concluding Remarks and Future Research Trajectories

Remaining Research Gaps and Unexplored Mechanisms of Action

Despite the growing body of research, several questions regarding the precise mechanisms of action of DMAMCL remain. While its inhibitory effects on the NF-κB signaling pathway are well-documented, a comprehensive understanding of its interactions with other cellular pathways is still developing. frontiersin.orgaging-us.com

Key areas requiring further investigation include:

Unraveling the Complexity of Cell Death Induction: DMAMCL has been shown to induce apoptosis in various cancer cell lines. oaepublish.complos.org The downregulation of the anti-apoptotic gene Bcl-2 is one identified mechanism. plos.org However, the precise signaling cascades leading to apoptosis, and whether other forms of programmed cell death like necroptosis or ferroptosis are involved, warrant further exploration. The observation that DMAMCL's effects can vary with concentration—inhibiting proliferation at lower doses and inducing apoptosis at higher doses—suggests a complex, context-dependent mechanism. nih.gov

Clarifying the Immunomodulatory Role: The compound's ability to sensitize cancer cells to radiotherapy and enhance the efficacy of immune checkpoint blockade is a significant finding. nih.gov This is attributed in part to the induction of DNA double-strand breaks and upregulation of PD-L1 expression. nih.gov However, the detailed molecular pathways through which DMAMCL modulates the tumor microenvironment and interacts with various immune cell populations require more in-depth study. Understanding these interactions is crucial for optimizing its use in immunotherapeutic strategies.

Prospects for Novel Analog Development and Optimization

The development of DMAMCL from parthenolide (B1678480) and micheliolide (B1676576) highlights the value of structural modification to enhance drug-like properties. frontiersin.orgresearchgate.net This opens avenues for the creation of novel analogs with further improved efficacy, selectivity, and pharmacokinetic profiles.

Future directions for analog development could include:

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the structure-activity relationships of the micheliolide scaffold is essential. acs.org By synthesizing and screening a library of analogs with modifications at various positions, it may be possible to identify derivatives with enhanced potency against specific cancer types or with a more favorable therapeutic index. Chemoenzymatic synthesis using P450 enzymes has already shown promise in creating novel micheliolide analogs. acs.org

Targeted Delivery Systems: Encapsulating DMAMCL or its more potent analogs in nanoparticle-based delivery systems could improve their bioavailability, prolong their circulation time, and enable targeted delivery to tumor tissues. This approach could minimize off-target effects and enhance therapeutic efficacy.

Development of Analogs with Dual Functionality: Designing hybrid molecules that combine the pharmacophore of DMAMCL with other anticancer agents could lead to synergistic effects. For instance, creating conjugates with molecules that target different oncogenic pathways could be a promising strategy to overcome drug resistance.

Integration into Combination Therapeutic Strategies

The potential of DMAMCL to act as a synergistic partner in combination therapies is a particularly promising area of research. frontiersin.org Its ability to modulate key signaling pathways and sensitize cancer cells to other treatments makes it an attractive candidate for multi-drug regimens.

Potential combination strategies include:

Chemotherapy and Radiotherapy Sensitization: DMAMCL has been shown to sensitize cancer cells to radiotherapy, leading to increased DNA damage and apoptosis. nih.gov Studies have also demonstrated its potential to enhance the efficacy of chemotherapeutic agents like cisplatin (B142131). researchgate.net Further research is needed to optimize the dosing and scheduling of these combinations for various cancer types.

Synergy with Immune Checkpoint Inhibitors: The combination of DMAMCL-sensitized radiotherapy with anti-PD-L1 immune checkpoint blockade has shown significant antitumor efficacy in preclinical models, leading to increased infiltration of CD4+ and CD8+ T cells and the establishment of immune memory. nih.gov Exploring combinations with other immune checkpoint inhibitors and immunomodulatory agents could further unleash the potential of this approach.

Targeting Metabolic Vulnerabilities: Given DMAMCL's ability to rewire aerobic glycolysis by activating PKM2, combining it with drugs that target other metabolic pathways in cancer cells, such as glutaminolysis or fatty acid oxidation, could create a powerful synthetic lethal strategy. nih.govnih.govmdpi.com

Exploration of Additional Pathological Applications and Disease Contexts

While the primary focus of DMAMCL research has been on cancer, its anti-inflammatory and other biological properties suggest its potential utility in a broader range of diseases. frontiersin.org

Promising areas for future investigation include:

Neurodegenerative Diseases: The ability of DMAMCL to cross the blood-brain barrier and its demonstrated anti-inflammatory effects in the central nervous system make it a candidate for treating neurodegenerative conditions like Alzheimer's and Parkinson's disease, where neuroinflammation plays a significant role. frontiersin.orgaging-us.com Its capacity to repress LPS-induced neuroinflammatory responses in microglial cells is a promising lead. aging-us.com

Inflammatory and Autoimmune Disorders: The potent anti-inflammatory effects of DMAMCL, primarily through the inhibition of the NF-κB pathway, suggest its potential for treating various inflammatory conditions. frontiersin.org Preclinical studies have already indicated its efficacy in models of inflammatory bowel disease, colitis-associated cancer, and rheumatoid arthritis. aging-us.com

Fibrotic Diseases: A patent has been filed for the use of DMAMCL in treating pulmonary fibrosis, highlighting its potential as an anti-fibrotic agent. google.com The compound has been shown to inhibit the proliferation of fibroblasts, a key step in the development of fibrosis. google.com Further investigation into its efficacy in other fibrotic conditions, such as renal fibrosis, is warranted. larvol.com

Table of Investigated Biological Activities of Dimethylaminomicheliolide (DMAMCL)

| Biological Activity | Disease Context | Key Molecular Mechanisms | References |

|---|---|---|---|

| Anticancer | Glioblastoma | Inhibition of cell proliferation, induction of apoptosis, targeting of Bcl-2 signaling, activation of PKM2, rewiring of aerobic glycolysis. | plos.orgnih.govnih.gov |

| Acute Myeloid Leukemia | Selective inhibition of AML stem/progenitor cells. | plos.org | |

| Neuroblastoma | Induction of apoptosis, inhibition of cellular aerobic glycolysis. | oaepublish.com | |

| Liver Cancer | Suppression of migration and invasion. | oaepublish.com | |

| Osteosarcoma | Suppression of growth and decrease in stemness of osteosarcoma stem cells. | frontiersin.org | |

| Anti-inflammatory | General Inflammation | Inhibition of NF-κB signaling, downregulation of inflammatory cytokines. | frontiersin.orgaging-us.com |

| Diabetic Kidney Disease | Attenuation of Mtdh-mediated renal inflammation. | frontiersin.org | |

| Neuroinflammation | Inhibition of glial cell activation and cytokine secretion. | frontiersin.org | |

| Radiosensitizer | Cancer Therapy | Induction of DNA double-strand breaks, upregulation of PD-L1. | nih.gov |

| Anti-fibrotic | Pulmonary Fibrosis | Inhibition of fibroblast proliferation. | google.com |

Table of Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | DMAMCL |

| Micheliolide | MCL |

| Parthenolide | PTL |

| Cisplatin | |

| Pyruvate (B1213749) Kinase M2 | PKM2 |

| Programmed Death-Ligand 1 | PD-L1 |

| B-cell lymphoma 2 | Bcl-2 |

Q & A

Q. What are the primary molecular mechanisms through which DMAMCL exerts its antitumor effects in glioblastoma?

DMAMCL induces apoptosis and autophagy in glioma cells via dual pathways: (1) ROS-mediated oxidative stress, leading to DNA damage and mitochondrial dysfunction, and (2) inhibition of the Akt/mTOR signaling axis, which disrupts cell proliferation and survival . Additionally, DMAMCL targets pyruvate kinase M2 (PKM2), a key enzyme in aerobic glycolysis, to suppress glioblastoma metabolism . Methodologically, researchers can validate these mechanisms using ROS scavengers (e.g., N-acetyl-l-cysteine) and Akt activators (e.g., IGF-1) to reverse DMAMCL-induced effects .

Q. Which experimental models are commonly used to evaluate DMAMCL's efficacy and toxicity?

- In vitro: Human glioblastoma cell lines (U87-MG, U251) are standard for assessing cytotoxicity, apoptosis (via Annexin V/PI staining), and autophagy (LC3B-II Western blotting) .

- In vivo: Orthotopic glioblastoma models in rodents, particularly immunocompetent mice (e.g., GL261 glioma-bearing C57BL/6 mice), are used to study blood-brain barrier penetration and systemic toxicity . Toxicity assessments include histopathological analysis of major organs and serum biochemical profiling .

Q. How can researchers assess DMAMCL-induced autophagy in glioma cells?

Autophagy is evaluated through:

- LC3B-II accumulation: Quantified via Western blot or immunofluorescence.

- Autophagosome visualization: Transmission electron microscopy (TEM) to identify double-membrane vesicles.

- Autophagy flux inhibition: Co-treatment with chloroquine (lysosome inhibitor) to measure LC3B-II turnover .

- Functional assays: Cell viability rescue experiments using autophagy inhibitors (e.g., 3-MA) confirm autophagy's role in DMAMCL-induced cell death .

Advanced Research Questions

Q. What methodological considerations are critical when combining DMAMCL with radiotherapy or immunotherapy?

- Synergy with radiotherapy: DMAMCL enhances radiation sensitivity by increasing DNA double-strand breaks (γ-H2AX foci quantification) and ROS production. Researchers should optimize dosing schedules to avoid overlapping toxicity .

- Immunotherapy integration: In GL261 models, DMAMCL synergizes with anti-PD-L1 antibodies by promoting tumor immunogenicity. Flow cytometry is used to assess CD8+ T-cell infiltration and IFN-γ levels .

- Statistical design: Use factorial ANOVA to test interaction effects between DMAMCL and adjunct therapies .

Q. How does DMAMCL target PKM2 to alter glioma cell metabolism, and what techniques validate this interaction?

DMAMCL binds PKM2, inhibiting its enzymatic activity and shifting glycolysis to oxidative phosphorylation. Key methods include:

- PKM2 knockdown/overexpression: siRNA or CRISPR-Cas9 to confirm target specificity .

- Metabolomic profiling: LC-MS/MS to quantify lactate, ATP, and NAD+/NADH ratios.